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These application notes provide a comprehensive overview and detailed protocols for the data
analysis workflow of Clonally-Resolved Sequencing (CLR-Seq) experiments. The focus is on
C-type Lectin Receptor (CLR) Sequencing, a powerful technique to identify and characterize
microbial populations that interact with host immune receptors. Additionally, this document
details the application of Centered Log-Ratio (CLR) transformation, a critical step in analyzing
the compositional data generated from such sequencing experiments.

Introduction to C-type Lectin Receptor (CLR)
Sequencing

C-type lectin receptors (CLRs) are a class of pattern recognition receptors expressed on the
surface of antigen-presenting cells (APCs) that play a crucial role in the innate immune system
by recognizing carbohydrate structures on the surface of microbes.[1][2][3] CLR-Sequencing
(CLR-Seq) is an experimental pipeline that combines fluorescence-based sorting of bacteria
that bind to specific CLRs with high-throughput sequencing, typically of the 16S rRNA gene, to
identify these interacting microbes from a complex community.[4][5] This technique provides
valuable insights into the mechanisms of host-microbe interactions and can help identify key
microbial species that modulate immune responses.
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CLR-Seq is a versatile technique with broad applications in various research and development
areas:

e Immunology: Elucidate the role of specific microbial glycans in activating immune responses
and shaping the host's immune homeostasis. By identifying which bacteria are recognized by
CLRs, researchers can investigate the downstream signaling pathways and the resulting
cytokine production.

o Microbiology: Characterize the glycan profiles of different microbial species within a complex
community and understand how these profiles influence their interaction with the host.

o Drug Development: Identify novel microbial targets for therapeutic intervention. For example,
bacteria that interact with CLRs to dampen immune responses could be targeted to enhance
anti-tumor immunity. Conversely, identifying bacteria that trigger inflammatory responses via
CLRs could lead to new treatments for inflammatory diseases.

» Personalized Medicine: Assess individual variations in microbial populations that interact with
the host immune system, potentially leading to personalized therapeutic strategies.

Experimental Protocol for CLR-Seq

This protocol outlines the key steps for performing a CLR-Seq experiment, from sample
preparation to sequencing.

1. Isolation of Microbiota

» Objective: To isolate microbial cells from a complex sample, such as fecal matter, while
removing host cells and debris.

e Protocol:

[¢]

Homogenize the sample (e.g., fecal sample) in a suitable buffer (e.g., PBS).

o

Perform a series of centrifugation and washing steps to separate bacterial cells from larger
debris.

o

Use a density gradient centrifugation (e.g., with NycoDenz) to further purify the microbial
fraction.
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o Verify the purity of the isolated microbiota using a nucleic acid stain (e.g., SYTO 60) and
flow cytometry. An 85% or higher purity is recommended.

2. Incubation with Fluorescently-Labeled CLRs
¢ Objective: To label bacteria that bind to the CLR of interest.
e Protocol:

o Resuspend the isolated microbiota in a binding buffer (e.g., TSM buffer: 20 mM Tris, 150
mM NaCl, 2 mM CaCl2, 2 mM MgCI2, pH 7.0) containing 1% BSA.

o Add the fluorescently-labeled soluble CLR (e.g., FITC-labeled MGL or langerin) to the
microbial suspension.

o Incubate for 30 minutes at 37°C with agitation.

o Include a negative control with a calcium chelator (e.g., EGTA) to confirm calcium-
dependent binding of the CLR.

o Wash the cells to remove unbound CLR.
3. Fluorescence-Activated Cell Sorting (FACS)
o Objective: To separate the CLR-bound (fluorescent) bacteria from the unbound population.
e Protocol:

o Resuspend the stained microbial population in a suitable buffer for sorting (e.g., PBS + 1%
BSA).

o Use a flow cytometer to sort the CLR-positive and CLR-negative bacterial populations into
separate collection tubes.

o Collect a fraction of the total, unsorted microbiota as a control.

o Collect at least 200,000 positive events for subsequent DNA extraction.
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4. DNA Extraction, 16S rRNA Gene Amplification, and Sequencing

e Objective: To extract genomic DNA from the sorted and unsorted bacterial populations and
sequence the 16S rRNA gene for taxonomic identification.

e Protocol:

o Perform DNA extraction from the CLR-positive, CLR-negative, and total microbiota
samples. A repeated bead beating protocol followed by a commercial DNA isolation kit is
effective.

o Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers
(e.g., 341F and 805R).

o Purify the PCR products.
o Perform sequencing using a platform such as Illumina MiSeq.

Data Analysis Workflow for CLR-Seq

The data analysis workflow for CLR-Seq experiments involves several steps, from processing
the raw sequencing data to identifying the microbial taxa enriched by CLR binding.
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Experimental Workflow
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Overall workflow for a CLR-Seq experiment and subsequent data analysis.
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1. Raw Sequencing Data Processing

e Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
Trim low-quality bases and remove adapter sequences.

o Read Merging: For paired-end reads, merge the forward and reverse reads to obtain full-
length sequences of the amplified region.

e Chimera Removal: Identify and remove chimeric sequences, which are artifacts of PCR
amplification, using tools like VSEARCH.

2. Taxonomic Classification

o ASV/OTU Generation: Process the high-quality reads to define Amplicon Sequence Variants
(ASVs) or cluster them into Operational Taxonomic Units (OTUs). ASVs provide single-
nucleotide resolution.

e Taxonomy Assignment: Assign taxonomic labels to each ASV/OTU by comparing their
sequences against a reference database such as SILVA or Greengenes.

3. Abundance Table Generation

o Create a feature table that contains the counts of each ASV/OTU in each sample (CLR-
positive, CLR-negative, and total microbiota). This table is the primary input for the
downstream analysis.

4. Compositional Data Analysis: Centered Log-Ratio (CLR) Transformation

Sequencing data is compositional, meaning the total number of reads per sample is arbitrary
and does not reflect the absolute abundance of microbes. Analyzing raw counts can lead to
spurious correlations. The Centered Log-Ratio (CLR) transformation is a method to address
this by transforming the data into a log-ratio space where standard statistical methods can be
applied.

e Protocol for CLR Transformation:
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o Handle Zeros: Since the logarithm of zero is undefined, replace any zero counts in the
abundance table with a small, non-zero value (a process called pseudo-count addition).

o Calculate Geometric Mean: For each sample, calculate the geometric mean of the counts
of all ASVs/OTUs.

o Apply CLR Transformation: For each ASV/OTU in a sample, the CLR-transformed value is
the natural logarithm of its count divided by the geometric mean of the counts for that

sample.

The formula for the CLR transformation of a single ASV/OTU count (x_i) in a sample with D
total ASVs/OTUs is: clr(x_i) = log(x_i / g(x)) where g(x) is the geometric mean of all counts in

the sample.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13923929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Raw FASTQ Files

\

Quality Control (e.g., FastQC, Trimmomatic)

\

Merge Paired-End Reads

\

Chimera Removal (e.g., VSEARCH)

Y

ASV/OTU Picking (e.g., DADA2, Deblur)

Y

Taxonomy Assignment (e.g., SILVA, Greengenes)

Y

Generate Abundance Table

Y

CLR Transformation

\ \ \ 4
Differential Abundance Analysis Alpha Diversity Analysis Beta Diversity Analysis (PCA on CLR data)
\ 4 \ \ 4

Visualization (Heatmaps, Bar Plots, PCoA Plots)

Y

Biological Interpretation

Click to download full resolution via product page

A detailed workflow for the data analysis of CLR-Seq experiments.
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5. Downstream Statistical Analysis and Visualization

 Differential Abundance Analysis: Use statistical tests (e.g., t-tests, ANOVA) on the CLR-
transformed data to identify ASVs/OTUs that are significantly enriched or depleted in the
CLR-positive fraction compared to the total microbiota.

 Diversity Analysis:

o Alpha Diversity: Calculate metrics like the Shannon diversity index to assess the species
richness and evenness within each sample. A decrease in diversity in the sorted fractions
compared to the total population suggests specific selection by the CLR.

o Beta Diversity: Use Principal Component Analysis (PCA) on the CLR-transformed data to
visualize the differences in microbial community composition between samples. The
Aitchison distance, which is the Euclidean distance between CLR-transformed
compositions, can be used for clustering.

 Visualization: Generate plots such as heatmaps, bar charts of taxonomic composition, and
PCA plots to visually represent the results.

Quantitative Data Presentation

Table 1: Differentially Abundant Taxa in CLR-Positive Fraction

Mean
Mean .
. Relative .
Relative Fold Adjusted p-
Taxon Abundance p-value
Abundance Change value
(CLR-
(Total) .
Positive)
Bacteroides 0.25 0.45 1.80 0.005 0.015
Prevotella 0.15 0.05 0.33 0.012 0.031
Ruminococcu
0.10 0.20 2.00 0.001 0.008
s
Faecalibacter
0.30 0.10 0.33 0.008 0.022

ium
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Table 2: Alpha Diversity Metrics

Sample Group Shannon Diversity Index (Mean * SD)
Total Microbiota 45+0.3
CLR-Positive 32204
CLR-Negative 43+0.2

CLR Signaling Pathway

The engagement of a CLR by a microbial ligand can initiate a signaling cascade that leads to
various cellular responses, including phagocytosis, cytokine production, and antigen

presentation.
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A simplified signaling pathway initiated by CLR engagement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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